tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate;oxalic acid
Description
Properties
Molecular Formula |
C14H25N3O7 |
|---|---|
Molecular Weight |
347.36 g/mol |
IUPAC Name |
tert-butyl N-[3-(methylcarbamoyl)piperidin-3-yl]carbamate;oxalic acid |
InChI |
InChI=1S/C12H23N3O3.C2H2O4/c1-11(2,3)18-10(17)15-12(9(16)13-4)6-5-7-14-8-12;3-1(4)2(5)6/h14H,5-8H2,1-4H3,(H,13,16)(H,15,17);(H,3,4)(H,5,6) |
InChI Key |
WBAOQFZZEURLGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCNC1)C(=O)NC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound primarily involves the functionalization of a piperidine ring with carbamate and methylcarbamoyl groups, followed by salt formation with oxalic acid. The compound is prepared by a multi-step synthetic process including:
- Carbamation of the piperidine ring: Introduction of the tert-butyl carbamate protecting group on the piperidyl nitrogen.
- Methylcarbamoylation: Attachment of the methylcarbamoyl group at the 3-position of the piperidine ring.
- Salt formation: Conversion of the free base into its oxalic acid salt to enhance solubility and stability.
This synthetic route requires careful control of reaction conditions such as temperature, solvent choice, and pH to optimize yield and purity.
Detailed Synthetic Route
The preparation can be summarized in the following steps:
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of tert-butyl 3-piperidylcarbamate | Reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in anhydrous solvent (e.g., dichloromethane) under basic conditions (triethylamine) | Protects the nitrogen with Boc group |
| 2 | Introduction of methylcarbamoyl group at 3-position | Reaction with methyl isocyanate or methylcarbamoyl chloride under controlled temperature (0-5°C) | Forms methylcarbamoyl substituent selectively |
| 3 | Purification of tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate | Column chromatography or recrystallization | Ensures removal of unreacted materials and by-products |
| 4 | Salt formation with oxalic acid | Treatment with stoichiometric oxalic acid in polar solvent (e.g., ethanol or acetone) at room temperature | Forms stable oxalic acid salt enhancing solubility and crystallinity |
Industrial Scale Considerations
- Raw material sourcing: The availability of high-purity tert-butyl carbamate and methylcarbamoyl reagents is critical.
- Reaction time: Typical reaction times range from 12 to 24 hours for each step to ensure completion.
- Purification: Industrial processes may employ continuous flow chromatography or crystallization to improve scalability.
- Yield optimization: Acid-catalyzed deprotection and salt formation steps are optimized to achieve yields between 78% and 96% depending on conditions.
Analytical Data and Research Findings
Purity and Physical Data
| Parameter | Value |
|---|---|
| Purity | ≥ 97% (HPLC) |
| CAS Number | 2940937-65-3 |
| Physical State | White to off-white solid |
| Molecular Weight | Approx. 300-350 g/mol (depending on salt form) |
| Stability | Decomposes > 200°C (oxalic acid salt form) |
Characterization Techniques
- NMR Spectroscopy: Confirms the presence of tert-butyl, methylcarbamoyl, and piperidyl moieties.
- Mass Spectrometry: Confirms molecular ion peaks consistent with the oxalic acid salt.
- Chiral Chromatography: Used to verify stereochemical purity if optically active forms are synthesized.
- Elemental Analysis: Confirms composition consistent with molecular formula.
Research Findings on Preparation
- The oxalic acid salt formation enhances the compound’s aqueous solubility and thermal stability compared to the free base.
- Acid-catalyzed deprotection of the Boc group is preferred for higher yields (78–96%) compared to hydrogenolytic methods (60–70%).
- Continuous flow synthesis methods have been explored for industrial production to improve scalability and reproducibility.
- Purification by column chromatography remains standard for laboratory-scale synthesis, while recrystallization from polar solvents is favored industrially.
Comparative Table of Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale | Notes |
|---|---|---|---|
| Reaction Time | 12-24 hours per step | Optimized for continuous flow (hours) | Continuous flow reduces time |
| Purification | Column chromatography | Crystallization, flow chromatography | Scale-dependent methods |
| Yield | 78–96% | 80–90% | Acid-catalyzed deprotection preferred |
| Solvent | Dichloromethane, ethanol | Ethanol, acetone, water mixtures | Solvent choice impacts solubility |
| Temperature | 0–25°C | Controlled via process equipment | Temperature critical for selectivity |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the carbamate or piperidine moieties are oxidized to form new products.
Reduction: Reduction reactions may involve the conversion of the carbamate group to an amine or other reduced forms.
Substitution: Substitution reactions can occur at various positions on the piperidine ring or the carbamate group, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes .
Biology: In biological research, the compound may be used to study enzyme interactions, receptor binding, and other biochemical processes .
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and other materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group may act as a reversible inhibitor of certain enzymes, while the piperidine ring can enhance binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and functional analogues of tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate;oxalic acid :
Commercial and Research Utility
- Cost and Availability : The target compound is priced at ¥5,888.9/100 mg (China, 2025), significantly higher than simpler analogues like tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate , reflecting its specialized role in high-value drug discovery .
Key Research Findings and Limitations
- Thermal Stability : The Boc group in the target compound decomposes at elevated temperatures (~150°C), limiting its use in high-temperature reactions compared to more stable carbamates like benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate .
Biological Activity
tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate;oxalic acid (CAS No. 2940937-65-3) is a chemical compound that exhibits significant biological activity. This compound is characterized by its unique molecular structure, which includes a piperidine ring and a carbamate functional group, contributing to its potential pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms, effects in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H24N2O7
- IUPAC Name : tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate oxalate
- Physical Form : White to yellow solid
- Purity : 95%
The presence of the tert-butyl group enhances the steric bulk of the molecule, influencing its interactions within biological systems. The carbamate group contributes to the compound's stability and potential efficacy as a therapeutic agent.
The biological activity of this compound is attributed to several mechanisms:
- Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. For instance, studies have shown that related compounds can lower levels of malondialdehyde (MDA) and increase glutathione (GSH) levels in models of oxidative stress .
- Antioxidant Activity : The compound may act as an antioxidant, scavenging free radicals and mitigating cellular damage. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative stress plays a critical role in pathogenesis .
- Pharmacokinetic Properties : The compound demonstrates favorable pharmacokinetic characteristics, including high gastrointestinal absorption and blood-brain barrier permeability, making it a potential candidate for central nervous system-targeted therapies .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Relevant Studies
Q & A
Q. What are the established synthetic routes for tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate, and what key reagents are involved?
The synthesis typically involves multi-step reactions starting from piperidine derivatives. A common approach includes:
- Coupling reactions : Use of carbodiimide-based reagents (e.g., EDCI) with HOBt for amide bond formation between the piperidine core and methylcarbamoyl groups .
- Protection/deprotection : The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in THF or DCM under basic conditions (e.g., triethylamine) .
- Final isolation : The oxalic acid salt is formed by reacting the free base with oxalic acid in a polar solvent (e.g., ethanol), followed by recrystallization .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and piperidine/methylcarbamoyl moieties .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding interactions in the solid state, particularly for oxalic acid co-crystals .
- LCMS/HPLC : Validates purity (>95%) and molecular weight (e.g., [M+H]+ = 487.0 via LCMS) .
Q. What are the solubility properties of this compound in common laboratory solvents?
- High solubility : Polar aprotic solvents (DMSO, DMF) due to the carbamate and amide functionalities.
- Limited solubility : In non-polar solvents (hexane, ether). Oxalic acid enhances aqueous solubility via salt formation .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling step of the methylcarbamoyl group?
- Catalyst selection : Use of DMAP or HOAt improves coupling efficiency in EDCI/HOBt-mediated reactions .
- Temperature control : Reactions performed at 0–5°C minimize side products (e.g., racemization) .
- Workup strategies : Precipitation in cold diethyl ether or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .
Q. What stability challenges arise under acidic or oxidative conditions, and how are they mitigated?
- Acidic conditions : The Boc group is labile below pH 3. Stabilization requires buffered solutions (pH 5–7) during salt formation with oxalic acid .
- Oxidative degradation : Susceptibility of the piperidine ring to oxidation necessitates inert atmospheres (N/Ar) and antioxidants (e.g., BHT) during storage .
Q. How can discrepancies in analytical data (e.g., NMR vs. LCMS) be resolved?
Q. What purification methods are recommended for isolating stereoisomers of this compound?
Q. What mechanistic insights exist for the nucleophilic substitution reactions involving the piperidine core?
- SN2 pathway : Observed in reactions with alkyl halides, where steric hindrance from the Boc group slows kinetics .
- Ring-opening intermediates : Quinuclidine-like transition states form during nucleophilic attacks, as evidenced by DFT calculations .
Q. What role does oxalic acid play in modulating the compound’s bioavailability?
- Salt formation : Enhances dissolution rate and oral absorption by increasing aqueous solubility .
- Crystal engineering : Oxalic acid forms hydrogen bonds with the carbamate group, stabilizing the crystal lattice and improving shelf life .
Q. How do molecular interactions in co-crystals (e.g., with oxalic acid) influence physicochemical properties?
- Hydrogen-bond networks : Synchrotron X-ray data reveal O–H···O and N–H···O interactions between oxalic acid and the carbamate group, altering melting points and hygroscopicity .
- Thermal stability : Differential scanning calorimetry (DSC) shows co-crystals decompose at ~200°C, compared to 180°C for the free base .
Data Contradiction Analysis
Q. How should conflicting reports on the compound’s stability in DMSO be addressed?
- Accelerated degradation studies : Conduct stress testing (40°C/75% RH) with periodic NMR analysis to identify decomposition products (e.g., tert-butyl alcohol from Boc cleavage) .
- Additive screening : Co-solvents (e.g., TFA) or stabilizers (e.g., ascorbic acid) may mitigate free radical-mediated degradation in DMSO .
Q. Why do different synthetic routes yield varying enantiomeric excess (ee) values?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
